molecular formula C4H10ClO3P B140194 Diethyl chlorophosphate CAS No. 814-49-3

Diethyl chlorophosphate

Cat. No.: B140194
CAS No.: 814-49-3
M. Wt: 172.55 g/mol
InChI Key: LGTLXDJOAJDFLR-UHFFFAOYSA-N
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Description

Diethyl chlorophosphate (DCP), with the molecular formula C₄H₁₀ClO₃P, is a versatile organophosphorus compound widely used in organic synthesis, flame retardant production, and as a simulant for nerve agents like sarin and VX . Its structure features a central phosphorus atom bonded to two ethoxy groups, one chloride, and one oxygen atom (O=P(OEt)₂Cl). DCP is highly reactive due to the electrophilic phosphorus center and the labile chlorine atom, enabling its participation in phosphorylation, esterification, and nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Another method involves the reaction of phosphoryl chloride with ethanol in the presence of triethylamine .

Industrial Production Methods: In industrial settings, the Atherton-Todd reaction is commonly employed due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.

Chemical Reactions Analysis

Alcohols and Phenols

DECP reacts with alcohols (ROH) to form diethyl phosphate esters, releasing HCl:

 C H O P O Cl ROH C H O P O OR HCl\text{ C H O P O Cl ROH C H O P O OR HCl}

Examples :

SubstrateProductConditionsYield
EthanolDiethyl ethylphosphateRT, 2 h85%
PhenolDiethyl phenylphosphateReflux, THF78%

Applications include synthesizing flame retardants and agrochemical intermediates .

Amines

DECP reacts with primary/secondary amines (R₂NH) to form phosphoramidates:

 C H O P O Cl R NH C H O P O NR HCl\text{ C H O P O Cl R NH C H O P O NR HCl}

Notable Example :

  • Reaction with diethylamine yields diethyl diethylphosphoramidate, a precursor to nerve agent analogs .

Hydrolysis

Controlled hydrolysis produces diethyl hydrogen phosphate (DEHP):

 C H O P O Cl H O C H O P O OH HCl\text{ C H O P O Cl H O C H O P O OH HCl}

Kinetics :

  • Pseudo-first-order rate constant: k=0.35×103L mol1s1k=0.35\times 10^{-3}\,\text{L mol}^{-1}\text{s}^{-1} (pH 7, 25°C).

  • Sub-equimolar water ratios favor incomplete hydrolysis, forming mixed chloro-/hydroxy-phosphate species .

Pyrophosphate Formation

DECP undergoes self-condensation under anhydrous conditions to form tetraethyl pyrophosphate (TEPP):

2 C H O P O Cl C H O P O O P O OC H 2 HCl\text{2 C H O P O Cl C H O P O O P O OC H 2 HCl}

Key Observations :

  • Reaction accelerated by bases (e.g., Et₃N).

  • TEPP is highly toxic (LD₅₀ oral, rat: 1.1 mg/kg) .

Reactions with Carbanions

DECP reacts with stabilized carbanions (e.g., α-picoline lithiated species) to form C–P bonds:

 C H O P O Cl R Li C H O P O R LiCl\text{ C H O P O Cl R Li C H O P O R LiCl}

Case Study :

  • Lithiation of α-picoline with LDA, followed by DECP addition, yields diethyl (2-pyridyl)methylphosphonate (85% yield).

  • Subsequent Wittig-Horner reactions with aldehydes produce α,β-unsaturated phosphonates .

Scientific Research Applications

Organic Synthesis

Diethyl chlorophosphate is widely used in organic chemistry for the following purposes:

  • Phosphorylation : It acts as a phosphorylating agent for alcohols, amines, and carboxylates, facilitating the formation of phosphate esters . This property is particularly useful in synthesizing various biologically active compounds.
  • Synthesis of Enol Phosphates : DECP can convert ketones to enol phosphates, which can then be reduced to alkenes or coupled with organometallic reagents to yield substituted alkenes. This process is crucial for producing β-keto phosphonates, which are essential intermediates in the Horner-Emmons reaction .
  • Polymer Chemistry : In macromolecular chemistry, DECP has been employed to create polyphosphazenes and other phosphorus-containing polymers. These materials exhibit unique properties such as improved adhesion and fire resistance, making them valuable in various industrial applications .

Biochemical Applications

This compound is also recognized for its role as a cholinesterase inhibitor and as a surrogate for nerve agents:

  • Nerve Agent Simulant : DECP serves as a safer alternative to actual nerve agents like sarin (GB) and soman. It is used in research to study the effects of nerve agents on biological systems and to develop detection methods for these hazardous substances . Studies have shown that DECP can effectively mimic the behavior of these agents in biological assays, allowing researchers to evaluate protective measures against exposure .
  • Detection Methods : Recent advancements have led to the development of fluorescent probes that selectively detect DECP over other organophosphorus compounds. These probes utilize intramolecular cyclization reactions that enhance fluorescence, providing a sensitive method for monitoring DECP levels in various environments .

Case Study 1: Detection of Nerve Agents

A study investigated the use of DECP as a model compound for developing detection methods for nerve agents. The researchers developed a fluorescent probe that showed significant fluorescence enhancement when interacting with DECP, suggesting its potential use in real-time monitoring applications .

Case Study 2: Synthesis of Organophosphorus Compounds

In another study, DECP was utilized to synthesize various organophosphorus compounds through phosphorylation reactions. The resulting products demonstrated significant biological activity, indicating DECP's utility in generating new pharmaceuticals and agrochemicals .

Mechanism of Action

Diethyl chlorophosphate exerts its effects primarily through its role as a cholinesterase inhibitor. It inhibits the enzyme cholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system . The compound’s electrophilic nature allows it to react readily with nucleophiles, facilitating its role in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between DCP and its analogs:

Compound Molecular Formula Molecular Weight Key Structural Features
Diethyl chlorophosphate C₄H₁₀ClO₃P 188.55 g/mol O=P(OEt)₂Cl
Dimethyl chlorophosphate C₂H₆ClO₃P 144.49 g/mol O=P(OMe)₂Cl
Diethyl chlorothiophosphate C₄H₁₀ClO₂PS 204.61 g/mol S=P(OEt)₂Cl (thiophosphate variant)
Diphenyl chlorophosphate C₁₂H₁₀ClO₃P 268.63 g/mol O=P(OPh)₂Cl (bulky aryl substituents)
Diisopropyl chlorophosphate C₆H₁₄ClO₃P 200.60 g/mol O=P(OiPr)₂Cl (branched alkyl groups)

Key Observations :

  • Steric and Electronic Effects : Dimethyl chlorophosphate exhibits higher electrophilicity than DCP due to smaller methyl groups, accelerating reactions with nucleophiles . Conversely, diphenyl chlorophosphate shows reduced reactivity in polar solvents due to steric hindrance from aromatic rings .
  • Thiophosphate Analog : Replacing oxygen with sulfur in diethyl chlorothiophosphate alters its reactivity and stability, making it more resistant to hydrolysis .

Phosphorylation Reactions

  • DCP: Efficiently phosphorylates enols, alcohols, and amines. For example, DCP reacts with β-enaminoesters to form β-keto-β-alkanoyloxyphosphonates in high yields (68–77%) . It also converts primary amides to nitriles under mild conditions (90–95% yield) .
  • Dimethyl Chlorophosphate : Demonstrates faster kinetics in nucleophilic substitutions (e.g., with anilines) due to lower steric hindrance .
  • Diethyl Chlorothiophosphate : Prefers sulfur-based reactions, such as forming thiophosphorylpyrazoles, but is less effective in esterifications compared to DCP .

Hydrolysis and Stability

  • DCP undergoes rapid hydrolysis in aqueous media, generating diethyl phosphate and HCl. In contrast, diethyl chlorothiophosphate exhibits slower hydrolysis due to the stronger P–S bond .
  • Diphenyl chlorophosphate is more hydrolytically stable, making it suitable for reactions requiring prolonged reaction times .

Physical and Spectroscopic Properties

  • NMR Data :
    • DCP : $^{31}$P NMR δ = −0.98 ppm; shifts to 4.25 ppm upon esterification .
    • Dimethyl chlorophosphate : $^{31}$P NMR δ = −1.2 ppm .
  • Thermodynamics : Theoretical calculations show DCP forms stable complexes with fluorescence-based sensors, unlike dimethyl or diisopropyl analogs .

Biological Activity

Diethyl chlorophosphate (DCP) is an organophosphorus compound that has garnered significant attention due to its biological activity, particularly as a nerve agent simulant and its interactions with biological systems. This article explores the biological activity of DCP, focusing on its mechanisms of action, detection methods, and implications in biochemical research.

This compound is a phosphorus-containing compound that acts primarily as an inhibitor of cholinesterases, enzymes crucial for the breakdown of acetylcholine in the nervous system. Inhibition of these enzymes leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause severe physiological effects including respiratory failure and convulsions. This mechanism is similar to that of more toxic nerve agents like sarin and VX.

Detection Methods

Recent studies have developed innovative detection methods for DCP, utilizing fluorescent probes that exhibit enhanced fluorescence upon interaction with the compound. For example, a study reported a cyclization reaction using a coumarin-based fluorescent probe that selectively detects DCP with a fluorescence enhancement of approximately tenfold compared to other analogs . This selectivity is critical for environmental monitoring and safety applications.

1. Detection Using Fluorescent Probes

A novel fluorescent probe was designed to detect DCP selectively among other nerve agent simulants. The probe's mechanism involves the formation of an O–P bond with DCP, which inhibits photo-induced electron transfer (PET), leading to increased fluorescence intensity .

2. Reactivity with Biological Molecules

DCP has been shown to react with various biological molecules, including proteins such as butyrylcholinesterase (BChE). The interaction modifies serine residues within the enzyme, affecting its function and potentially leading to toxic outcomes. A study highlighted that DCP can covalently modify active site peptides in BChE, which may have implications for developing antidotes or protective agents against organophosphorus poisoning .

3. Pharmacological Implications

Research has explored the use of human carboxylesterase (hCE1) as a therapeutic agent against organophosphate toxicity. hCE1 shows promise in processing compounds like DCP and may serve as a model for developing enzyme-based treatments for nerve agent exposure .

Tables Summarizing Key Findings

Study Focus Findings
Detection MethodDeveloped a fluorescent probe with 10x fluorescence enhancement for DCP detection.
Enzyme InteractionDCP modifies BChE, affecting its enzymatic function; potential for antidote development.
Reaction KineticsStudied ethanolysis rates of DCP in ionic liquids; observed reaction rates influenced by solvent composition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for diethyl chlorophosphate (DCP), and how do reaction conditions influence yield and purity?

DCP is synthesized via two primary methods:

  • Phosphate Chlorination : Diethyl phosphate reacts with carbon tetrachloride (CCl₄) under controlled conditions, yielding DCP and chloroform as a byproduct. This method requires inert atmospheres to avoid side reactions .
  • Catalyzed Phosphorylation : Phosphoryl chloride (POCl₃) reacts with ethanol in the presence of triethylamine (Et₃N) as a catalyst. This method offers higher selectivity but demands precise stoichiometric ratios and low temperatures to prevent hydrolysis . Key Considerations : Impurities like residual POCl₃ or ethanol can form side products (e.g., triethyl phosphate), necessitating purification via fractional distillation under reduced pressure (60°C/2 mmHg) .

Q. How can researchers characterize DCP and verify its identity in synthetic workflows?

  • Spectroscopic Analysis : Use ³¹P NMR to confirm the phosphorus environment (δ ~0-5 ppm for DCP). FT-IR identifies the P=O stretch (~1270 cm⁻¹) and P-Cl stretch (~580 cm⁻¹) .
  • Chromatography : GC-MS or HPLC with UV detection (λ = 210 nm) quantifies purity. Retention times should align with commercial standards .
  • Elemental Analysis : Validate C, H, and P content against theoretical values (C₄H₁₀ClO₃P: C 27.84%, H 5.84%, P 17.96%) .

Q. What are the primary applications of DCP in organic synthesis?

DCP is widely used as a phosphorylating agent:

  • Enol Phosphate Formation : Converts ketones to enol phosphates, enabling reductive elimination (e.g., with LiAlH₄) to alkenes or coupling with Grignard reagents for substituted alkenes .
  • Nerve Agent Simulants : Serves as a safer alternative to organophosphate nerve agents (e.g., sarin) in toxicity studies due to its hydrolytic stability and structural similarity .

Advanced Research Questions

Q. What mechanistic insights explain DCP’s reactivity in stereoselective phosphorylation reactions?

DCP acts as an electrophilic phosphorus source. In reactions with nucleophiles (e.g., alcohols or amines), the P-Cl bond undergoes nucleophilic substitution. For example:

  • In cannabinoid synthesis, DCP phosphorylates enolate intermediates, where the leaving group (Cl⁻) is displaced by the enolate oxygen, forming a P-O bond. Steric effects and solvent polarity (e.g., THF vs. acetonitrile) influence stereoselectivity . Challenge : Competing hydrolysis under aqueous conditions requires anhydrous solvents and inert atmospheres .

Q. How can DCP vapor be detected with high sensitivity in laboratory settings?

Recent advances include:

  • Fluorescent Nanofilms : Pyridine-based probes (e.g., DBAP-ETTA) exhibit fluorescence quenching upon DCP exposure due to protonation of the pyridine nitrogen by DCP’s acidic byproducts (e.g., HCl). Detection limits reach 0.12 ppm in vapor phases .
  • Validation : Cross-check with GC-MS or colorimetric assays (e.g., Ellman’s reagent for thiol inhibition) ensures accuracy .

Q. What protocols ensure safe handling of DCP given its extreme toxicity?

  • Exposure Limits : Dermal LD₅₀ (rabbits) = 8 µL/kg; oral LD₅₀ (rats) = 11 mg/kg. Use glove boxes or fume hoods with HEPA filters .
  • Decontamination : Hydrolyze spills with 10% sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts. Monitor air quality with real-time phosphine sensors .
  • Regulatory Compliance : Follow OSHA guidelines for organophosphates and document waste disposal per EPA Hazardous Waste Codes (D003) .

Q. How does DCP interact with biomolecules in toxicity studies, and what models are used to assess its effects?

  • Cholinesterase Inhibition : DCP irreversibly phosphorylates acetylcholinesterase (AChE) at the serine-hydroxyl active site, mimicking nerve agents. In vitro assays using human erythrocyte AChE quantify inhibition kinetics (IC₅₀ ~5 µM) .
  • In Vivo Models : Rodent studies track cholinergic crisis symptoms (e.g., salivation, seizures) and employ antidotes (e.g., atropine + pralidoxime) to validate therapeutic strategies .

Q. Methodological Challenges and Solutions

Q. What strategies mitigate interference from DCP hydrolysis products in biochemical assays?

Hydrolysis of DCP generates HCl and diethyl phosphate, which can denature proteins or alter pH. Solutions include:

  • Buffering Systems : Use HEPES (pH 7.4) or Tris buffers to stabilize reaction pH.
  • RNA Extraction : Pre-treat samples with DCP-depleted water (DEPC-treated) to prevent RNA degradation .

Q. How can researchers optimize DCP’s use in synthesizing β-ketophosphonates via Horner-Emmons reactions?

  • Step 1 : Generate enol phosphates from ketones using DCP.
  • Step 2 : React with phosphites (e.g., triethyl phosphite) to form β-ketophosphonates. Optimization : Lower reaction temperatures (−20°C) and slow addition rates minimize side reactions. Monitor via TLC (Rf = 0.3 in hexane:EtOAc 3:1) .

Properties

IUPAC Name

1-[chloro(ethoxy)phosphoryl]oxyethane
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InChI

InChI=1S/C4H10ClO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3
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InChI Key

LGTLXDJOAJDFLR-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(OCC)Cl
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Molecular Formula

C4H10ClO3P
Record name DIETHYL CHLOROPHOSPHATE
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DSSTOX Substance ID

DTXSID4052556
Record name Diethyl phosphorochloridate
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Molecular Weight

172.55 g/mol
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Physical Description

Diethyl chlorophosphate is a clear liquid. This material is used as an intermediate in organic synthesis. (EPA, 1998), Water-white liquid; [Hawley] Clear slightly brown liquid; [MSDSonline]
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Boiling Point

140 °F at 2 mmHg (EPA, 1998), 60 °C @ 2 mm Hg
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Solubility

Sol in alcohols
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Density

1.1915 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.1915 @ 25 °C
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Vapor Density

5.94 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.94
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Impurities

95% minimum purity grade
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Color/Form

Water-white liquid

CAS No.

814-49-3
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Retrosynthesis Analysis

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Diethyl chlorophosphate
Diethyl chlorophosphate
Diethyl chlorophosphate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.